Cas no 2228297-72-9 (2-1-(4-methoxypyridin-2-yl)cyclobutylacetic acid)

2-1-(4-Methoxypyridin-2-yl)cyclobutylacetic acid is a specialized organic compound featuring a cyclobutylacetic acid backbone substituted with a 4-methoxypyridin-2-yl group. This structure imparts unique reactivity and potential utility in pharmaceutical and agrochemical synthesis, particularly as an intermediate for active ingredient development. The methoxy and pyridine moieties enhance its solubility and electronic properties, facilitating further functionalization. Its rigid cyclobutyl ring contributes to conformational stability, making it valuable in structure-activity relationship studies. The compound is typically handled under controlled conditions due to its reactive functional groups. Suitable for research applications, it offers a versatile scaffold for medicinal chemistry and material science explorations. Purity and stability are critical for optimal performance in synthetic pathways.
2-1-(4-methoxypyridin-2-yl)cyclobutylacetic acid structure
2228297-72-9 structure
Product name:2-1-(4-methoxypyridin-2-yl)cyclobutylacetic acid
CAS No:2228297-72-9
MF:C12H15NO3
Molecular Weight:221.252403497696
CID:6429667
PubChem ID:165640736

2-1-(4-methoxypyridin-2-yl)cyclobutylacetic acid 化学的及び物理的性質

名前と識別子

    • 2-1-(4-methoxypyridin-2-yl)cyclobutylacetic acid
    • 2228297-72-9
    • EN300-1780681
    • 2-[1-(4-methoxypyridin-2-yl)cyclobutyl]acetic acid
    • インチ: 1S/C12H15NO3/c1-16-9-3-6-13-10(7-9)12(4-2-5-12)8-11(14)15/h3,6-7H,2,4-5,8H2,1H3,(H,14,15)
    • InChIKey: FIMQMKUZAOVSCZ-UHFFFAOYSA-N
    • SMILES: OC(CC1(C2C=C(C=CN=2)OC)CCC1)=O

計算された属性

  • 精确分子量: 221.10519334g/mol
  • 同位素质量: 221.10519334g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 4
  • 重原子数量: 16
  • 回転可能化学結合数: 4
  • 複雑さ: 263
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 1.4
  • トポロジー分子極性表面積: 59.4Ų

2-1-(4-methoxypyridin-2-yl)cyclobutylacetic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1780681-0.25g
2-[1-(4-methoxypyridin-2-yl)cyclobutyl]acetic acid
2228297-72-9
0.25g
$1551.0 2023-09-20
Enamine
EN300-1780681-2.5g
2-[1-(4-methoxypyridin-2-yl)cyclobutyl]acetic acid
2228297-72-9
2.5g
$3304.0 2023-09-20
Enamine
EN300-1780681-0.1g
2-[1-(4-methoxypyridin-2-yl)cyclobutyl]acetic acid
2228297-72-9
0.1g
$1484.0 2023-09-20
Enamine
EN300-1780681-10g
2-[1-(4-methoxypyridin-2-yl)cyclobutyl]acetic acid
2228297-72-9
10g
$7250.0 2023-09-20
Enamine
EN300-1780681-1.0g
2-[1-(4-methoxypyridin-2-yl)cyclobutyl]acetic acid
2228297-72-9
1g
$1686.0 2023-06-02
Enamine
EN300-1780681-0.5g
2-[1-(4-methoxypyridin-2-yl)cyclobutyl]acetic acid
2228297-72-9
0.5g
$1619.0 2023-09-20
Enamine
EN300-1780681-1g
2-[1-(4-methoxypyridin-2-yl)cyclobutyl]acetic acid
2228297-72-9
1g
$1686.0 2023-09-20
Enamine
EN300-1780681-5g
2-[1-(4-methoxypyridin-2-yl)cyclobutyl]acetic acid
2228297-72-9
5g
$4890.0 2023-09-20
Enamine
EN300-1780681-0.05g
2-[1-(4-methoxypyridin-2-yl)cyclobutyl]acetic acid
2228297-72-9
0.05g
$1417.0 2023-09-20
Enamine
EN300-1780681-5.0g
2-[1-(4-methoxypyridin-2-yl)cyclobutyl]acetic acid
2228297-72-9
5g
$4890.0 2023-06-02

2-1-(4-methoxypyridin-2-yl)cyclobutylacetic acid 関連文献

2-1-(4-methoxypyridin-2-yl)cyclobutylacetic acidに関する追加情報

Comprehensive Analysis of 2-1-(4-methoxypyridin-2-yl)cyclobutylacetic acid (CAS No. 2228297-72-9): Properties, Applications, and Industry Insights

In the rapidly evolving field of pharmaceutical and chemical research, 2-1-(4-methoxypyridin-2-yl)cyclobutylacetic acid (CAS No. 2228297-72-9) has emerged as a compound of significant interest. This molecule, characterized by its unique cyclobutylacetic acid backbone and 4-methoxypyridin-2-yl substituent, offers a wide range of potential applications in drug discovery and material science. Researchers and industry professionals are increasingly focusing on its synthesis, properties, and therapeutic potential, making it a hot topic in scientific discussions.

The structural complexity of 2-1-(4-methoxypyridin-2-yl)cyclobutylacetic acid contributes to its versatility. The presence of the methoxypyridine moiety enhances its solubility and bioavailability, while the cyclobutyl ring provides steric stability, making it an attractive candidate for medicinal chemistry. Recent studies have explored its role as a building block for novel small-molecule inhibitors, particularly in targeting enzymes and receptors involved in inflammatory and metabolic disorders.

One of the most frequently asked questions about CAS No. 2228297-72-9 revolves around its synthetic pathways. The compound is typically synthesized through multi-step organic reactions, including cyclobutane ring formation and pyridine functionalization. Advanced techniques such as microwave-assisted synthesis and catalyzed cross-coupling have been employed to improve yield and purity, addressing the growing demand for high-quality intermediates in pharmaceutical development.

In the context of current industry trends, 2-1-(4-methoxypyridin-2-yl)cyclobutylacetic acid aligns with the shift toward precision medicine and personalized therapeutics. Its modular structure allows for easy derivatization, enabling researchers to tailor its properties for specific biological targets. This adaptability has sparked interest in its potential applications for neurodegenerative diseases and autoimmune conditions, areas where traditional treatments often fall short.

Another key area of exploration is the compound's physicochemical properties. With a molecular weight of 221.25 g/mol and a logP value indicative of moderate lipophilicity, 2-1-(4-methoxypyridin-2-yl)cyclobutylacetic acid strikes a balance between membrane permeability and aqueous solubility. These characteristics are critical for optimizing drug delivery systems and ensuring efficacy in vivo. Computational modeling and QSAR studies have further illuminated its interactions with biological macromolecules, providing a foundation for rational drug design.

From an environmental and regulatory standpoint, CAS No. 2228297-72-9 is not classified as hazardous, making it a safer alternative for laboratory and industrial use. Its stability under standard conditions and compatibility with green chemistry principles have positioned it as a sustainable option for large-scale production. This aspect is particularly relevant given the increasing emphasis on eco-friendly synthesis and reduced carbon footprint in chemical manufacturing.

Looking ahead, the future of 2-1-(4-methoxypyridin-2-yl)cyclobutylacetic acid appears promising. Ongoing research is expected to uncover new applications, particularly in bioconjugation and proteolysis-targeting chimeras (PROTACs), which are revolutionizing drug development. As the scientific community continues to explore its potential, this compound is poised to play a pivotal role in advancing next-generation therapeutics and innovative materials.

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